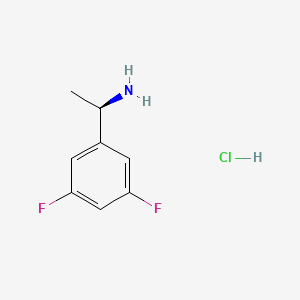

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNBJOMVKILCE-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660769 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-28-9 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of interest in pharmaceutical research and development. Its stereospecific structure and the presence of fluorine atoms can impart unique pharmacological properties, making a thorough understanding of its physical characteristics essential for its application in drug design, synthesis, and formulation. This technical guide provides a summary of the known physical properties of this compound, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [1][2] |

| Melting Point | 170 - 173 °C | [3] |

| Appearance | Crystalline solid (presumed) | General knowledge |

| Optical Rotation | Data not available in searched sources | |

| Solubility | Data not available in searched sources |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons, and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing fluorine atoms and the positively charged ammonium group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of this specific compound are not available in the public domain. However, a representative synthetic protocol provides insight into its preparation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a generalized workflow for which is presented below. This process typically involves the formation of a chiral intermediate followed by reduction and salt formation.

Methodology for Physical Property Determination (General)

-

Melting Point: A calibrated melting point apparatus would be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: The solubility in various solvents (e.g., water, methanol, DMSO) would be determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like HPLC or UV-Vis spectroscopy.

-

Optical Rotation: A polarimeter is used to measure the optical rotation. A solution of the compound with a known concentration is prepared in a suitable solvent. The solution is placed in a sample cell of a defined path length, and plane-polarized light is passed through it. The angle of rotation of the polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer. A deuterated solvent (e.g., DMSO-d₆, D₂O) would be used to dissolve the sample. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Logical Relationships in Analysis

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and stereochemistry.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While foundational data such as molecular weight and melting point are established, further experimental determination of its solubility profile and specific optical rotation is necessary for a comprehensive understanding of this compound. The provided experimental outlines and logical workflows serve as a guide for researchers and drug development professionals in their work with this and similar chiral amines. The absence of data on biological activity in the searched sources indicates an area ripe for future investigation.

References

An In-depth Technical Guide to (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

CAS Number: 321318-28-9

This technical guide provides a comprehensive overview of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a valuable building block in the creation of complex pharmaceutical agents.

Physicochemical Properties

Table 1: Physicochemical Data

| Property | Value | Source/Notes |

| CAS Number | 321318-28-9 | - |

| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [1][2] |

| Appearance | Data not available | Typically a white to off-white solid |

| Melting Point | 133-134 °C (for the free amine) | |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |

| PSA (Polar Surface Area) | 26.02 Ų | [1] |

| LogP | 3.48680 | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the asymmetric synthesis of the chiral amine followed by salt formation. A common and effective method for producing chiral amines is the asymmetric reductive amination of the corresponding ketone.[3][4]

General Synthesis Workflow

A plausible synthetic route starts from 3,5-difluoroacetophenone. This ketone undergoes asymmetric reductive amination to introduce the chiral amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Asymmetric Reductive Amination (General Procedure)

The following is a generalized protocol based on established methods for asymmetric reductive amination of acetophenones.[3] Specific conditions for this exact substrate may require optimization.

Materials:

-

3,5-Difluoroacetophenone

-

Ammonia source (e.g., ammonia in methanol, ammonium formate)

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand like those based on BINAP or other phosphine ligands)

-

Reducing agent (e.g., hydrogen gas, formic acid, or a hydride source like NaBH₄ in the presence of a chiral auxiliary)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

-

Hydrochloric acid (e.g., as a solution in a suitable solvent)

Procedure:

-

Imine Formation (in situ): In a reaction vessel under an inert atmosphere, dissolve 3,5-difluoroacetophenone in the chosen anhydrous solvent. Add the ammonia source. The formation of the corresponding imine may be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

-

Asymmetric Reduction: To the solution containing the imine, add the chiral catalyst. Introduce the reducing agent. If using hydrogen gas, the reaction is typically carried out under pressure in a hydrogenation apparatus. The reaction temperature and time are crucial parameters and should be optimized for the specific catalyst and substrate.

-

Work-up and Isolation of the Free Amine: After the reaction is complete (monitored by techniques like TLC or GC-MS), the catalyst is typically removed by filtration. The solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-1-(3,5-Difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, 1,4-dioxane).[1] Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent). The hydrochloride salt will typically precipitate out of the solution.

-

Purification of the Hydrochloride Salt: The precipitated salt can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl group (doublet), the methine proton (quartet), the aromatic protons (multiplets), and a broad singlet for the ammonium protons. |

| ¹³C NMR | Resonances for the methyl carbon, the chiral methine carbon, and the aromatic carbons, with characteristic C-F couplings. |

| FT-IR | Absorption bands for N-H stretching (of the ammonium group), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and C-F stretching. |

| Mass Spectrometry | The mass spectrum of the free amine would show a molecular ion peak corresponding to C₈H₉F₂N. |

Applications in Drug Development

Chiral phenylethylamines are a critical class of building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as chiral auxiliaries.[5][6] The (R)-enantiomer of 1-(3,5-difluorophenyl)ethanamine is particularly valuable for introducing a specific stereocenter and a difluorophenyl moiety, which can enhance metabolic stability and binding affinity of a drug candidate.

Role as a Chiral Building Block

This compound serves as a key starting material or intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The primary amine provides a reactive handle for the formation of amides, ureas, sulfonamides, and other functional groups, while the chiral center directs the stereochemistry of the final molecule.

Caption: Role as a chiral building block in multi-step drug synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility stems from the presence of a stereochemically defined center and a difluorinated aromatic ring, both of which are desirable features in modern pharmaceutical agents. While detailed public data on some of its physicochemical properties and specific applications are limited, the general synthetic routes and its importance as a chiral amine are well-established. Further research and development will likely continue to uncover new applications for this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-1-(3,5-DIFLUOROPHENYL)ETHANAMINE-HCl|lookchem [lookchem.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides - American Chemical Society [acs.digitellinc.com]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis route for (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents. The most prevalent and efficient method identified is an asymmetric synthesis utilizing a chiral auxiliary, specifically (R)-tert-butanesulfinamide. This approach is favored for its high stereoselectivity and scalability.

Core Synthesis Route: Asymmetric Synthesis via Chiral Auxiliary

The synthesis of this compound is predominantly achieved through a three-step process involving the use of (R)-tert-butanesulfinamide as a chiral auxiliary. This method allows for the stereoselective formation of the desired (R)-enantiomer.

The overall synthesis pathway can be summarized as follows:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide (Chiral Sulfinylimine)

This initial step involves the condensation of 3,5-difluoroacetophenone with (R)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinylimine. The use of a Lewis acid catalyst, such as titanium(IV) ethoxide, is crucial for driving the reaction to completion.

Reaction:

Detailed Protocol:

-

To a solution of 3,5-difluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), (R)-tert-butanesulfinamide (1.05 eq) is added.

-

Titanium(IV) ethoxide (2.0 eq) is added dropwise to the mixture at room temperature.

-

The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.

-

The resulting slurry is filtered, and the filter cake is washed with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral sulfinylimine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction to N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

The chiral sulfinylimine is then reduced diastereoselectively to the corresponding sulfinamide. The choice of reducing agent is critical for achieving high diastereoselectivity. Sodium borohydride is a commonly used reagent for this transformation.

Reaction:

Detailed Protocol:

-

The crude (R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide from the previous step is dissolved in anhydrous THF.

-

The solution is cooled to a low temperature (e.g., -48 °C to -78 °C) under an inert atmosphere.

-

Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise, maintaining the low temperature.

-

The reaction is stirred at this temperature for several hours until completion, as monitored by TLC or HPLC.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide.

Step 3: Cleavage of the Chiral Auxiliary and Formation of this compound

The final step involves the removal of the tert-butanesulfinyl protecting group under acidic conditions, which simultaneously forms the hydrochloride salt of the desired product.

Reaction:

Detailed Protocol:

-

The crude N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide is dissolved in a suitable solvent such as methanol or 1,4-dioxane.

-

A solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in 1,4-dioxane) is added at room temperature.

-

The reaction mixture is stirred for a period until the cleavage is complete, typically monitored by TLC or HPLC.

-

The resulting precipitate, which is the hydrochloride salt of the product, is collected by filtration.

-

The solid is washed with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove the cleaved sulfinamide by-product.

-

The product is dried under vacuum to yield this compound as a solid.

Quantitative Data Summary

While specific yields and enantiomeric excess can vary depending on the exact reaction conditions and scale, the following table provides typical data reported in the literature for this synthetic route.

| Step | Product | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess (%) |

| 1. Imine Formation | (R,E)-N-(1-(3,5-difluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide | >95 | N/A |

| 2. Diastereoselective Reduction | N-((R)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide | 85-95 | >98 (de) |

| 3. Auxiliary Cleavage & Salt Formation | This compound | >95 | >99 (ee) |

Alternative Synthesis Route: Chiral Resolution

An alternative, though often less efficient, method for obtaining this compound is through the chiral resolution of the racemic amine. This classical approach involves the use of a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

Caption: Workflow for chiral resolution of 1-(3,5-Difluorophenyl)ethanamine.

This method, while conceptually simple, often requires extensive optimization of solvents and crystallization conditions to achieve high yields and enantiomeric purity. The recovery of the unwanted enantiomer can also be a consideration for improving the overall process economy.

Spectroscopic Data of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document are representative and have been compiled based on the analysis of structurally similar compounds. This guide is intended for informational purposes to aid in the characterization and quality control of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride.

This compound is a chiral amine of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of bioactive molecules. Accurate characterization of this compound is crucial for its application. This guide provides a summary of its expected spectroscopic data (NMR, IR, and MS) and the detailed experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (1R)-1-(3,5-difluorophenyl)ethan-1-amine hydrochloride

-

CAS Number: 321318-28-9[1]

-

Molecular Formula: C₈H₁₀ClF₂N[2]

-

Molecular Weight: 193.62 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Representative ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.00 | m | 3H | Ar-H |

| ~4.50 | q | 1H | CH-NH₃⁺ |

| ~1.65 | d | 3H | CH₃ |

| ~8.5 (exchangeable) | br s | 3H | -NH₃⁺ |

Table 2: Representative ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~163 (dd) | C-F |

| ~138 (t) | C-CH |

| ~112 (dd) | Ar-CH |

| ~104 (t) | Ar-CH |

| ~50 | CH-NH₃⁺ |

| ~20 | CH₃ |

Table 3: Representative IR (ATR) Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3000-2800 | N-H stretch (amine salt) |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1620 | N-H bend (amine salt) |

| ~1300-1100 | C-F stretch |

| ~850 | Aromatic C-H out-of-plane bend |

Table 4: Representative Mass Spectrometry (ESI+) Data

| m/z | Interpretation |

| ~158.08 | [M+H]⁺ (free base) |

| ~180.06 | [M+Na]⁺ (free base) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 8223.7 Hz

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 24038.5 Hz

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.[3][4]

IR Acquisition Parameters:

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.[2]

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

MS Acquisition Parameters (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

Mandatory Visualization

Caption: Analytical workflow for the spectroscopic characterization.

References

Technical Guide: Solubility of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride in organic solvents. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, provides a summary of the available qualitative information, a detailed, generalized experimental protocol for determining solubility, and a discussion of the physicochemical factors influencing the solubility of similar amine hydrochloride salts.

Overview of this compound

This compound is a chiral amine salt often used as a building block in the synthesis of pharmaceutically active compounds. Its physicochemical properties, particularly its solubility, are critical for process development, formulation, and bioavailability. The hydrochloride salt form is typically employed to improve the stability and aqueous solubility of the parent amine. However, its solubility in organic solvents is crucial for reaction chemistry, purification, and the preparation of specific formulations.

Solubility Data

| Solvent Category | Solvent | Qualitative Solubility / Implied Use | Citation |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | A related compound, (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride, is reported to be soluble in DMSO. | [1] |

| Protic Polar | Methanol | Used as a solvent in reactions involving the formation of the hydrochloride salt, implying some degree of solubility. | [2] |

| Aprotic Nonpolar | Dichloromethane | Used as a reaction solvent in the synthesis of the parent amine, suggesting the free base has good solubility. The salt form's solubility is likely lower. | [2] |

| Ethers | 1,4-Dioxane | Mentioned as a solvent for the hydrochloride formation, indicating it can be used as a medium for this compound. | [2] |

Note: This table is compiled from indirect sources and qualitative statements. For precise process design and development, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a crystalline solid like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (pure, crystalline)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

3.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units:

-

Mass fraction (w/w): (mass of solute) / (mass of solute + mass of solvent)

-

Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

-

Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

-

-

Visualizations

4.1. Experimental Workflow

References

Chemical structure and stereochemistry of (R)-1-(3,5-Difluorophenyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. This chiral amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical compounds. This document outlines a probable asymmetric synthesis route, presents key physicochemical data in a structured format, and includes visualizations to aid in the understanding of its chemical properties and synthesis.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(3,5-Difluorophenyl)ethanamine. The molecule features a benzene ring substituted with two fluorine atoms at positions 3 and 5, and an ethylamine group attached to the ring at position 1. The stereochemistry at the chiral center (the carbon atom attached to the phenyl ring, the methyl group, the amino group, and a hydrogen atom) is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This salt form often improves the compound's stability, solubility in aqueous media, and ease of handling, which are desirable properties in pharmaceutical development.

Below is a 2D representation of the chemical structure:

The Ascendancy of Chiral Difluorophenyl Ethanamines: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. Among fluorinated motifs, the difluorophenyl group, when incorporated into a chiral ethanamine scaffold, presents a unique combination of properties that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis and application of chiral difluorophenyl ethanamines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in relevant signaling pathways.

I. Enantioselective Synthesis of Chiral Difluorophenyl Ethanamines

The stereoselective synthesis of chiral difluorophenyl ethanamines is paramount to harnessing their therapeutic potential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. A variety of asymmetric synthetic methodologies have been developed to access these valuable building blocks with high enantiopurity.

Asymmetric Reduction of Prochiral Ketones

A prevalent strategy for the synthesis of chiral difluorophenyl ethanols, key precursors to the corresponding ethanamines, is the asymmetric reduction of difluorophenyl ketones. Various chiral catalysts and reagents have been employed to achieve high enantioselectivity.

Table 1: Asymmetric Reduction of Difluorophenyl Ketones

| Entry | Ketone Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-(3,5-Difluorophenyl)ethan-1-one | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | 0 | >95 | >99 | 1 |

| 2 | 1-(2,4-Difluorophenyl)ethan-1-one | Baker's Yeast | Polymethylhydrosiloxane (PMHS)/TBAF | - | RT | >80 | up to 70 | 2 |

| 3 | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | R-ω-Transaminase (ATA117) | Isopropylamine | Tris-HCl | 40 | - | >99.9 | 3 |

Other Enantioselective Methodologies

Beyond ketone reduction, other methods such as the diastereoselective trifluoromethylation of chiral sulfinimines have been successfully employed.

Table 2: Diastereoselective Synthesis of a Chiral Difluorophenyl Ethanamine Precursor

| Entry | Substrate | Reagent | Catalyst/Auxiliary | Solvent | Yield (%) | d.r. | Reference |

|---|

| 1 | (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide | TMSCF₃ | K₃PO₄ | THF | 71 (overall) | 99:1 | 4 |

II. Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed experimental procedures for key synthetic transformations cited in the literature.

General Procedure for Asymmetric Reduction of a Difluorophenyl Ketone using a CBS Catalyst

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq)

-

1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (0.6 eq) is added slowly to the catalyst solution with stirring.

-

After stirring for 10-15 minutes, a solution of 1-(3,5-difluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.

-

The reaction is stirred at 0 °C and monitored by TLC until completion.

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral 1-(3,5-difluorophenyl)ethan-1-ol.

General Procedure for Diastereoselective Trifluoromethylation of a Chiral Sulfinimine

Materials:

-

(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide in anhydrous THF is added K₃PO₄.

-

The mixture is cooled to the desired temperature (e.g., -78 °C).

-

TMSCF₃ is added dropwise to the reaction mixture.

-

The reaction is stirred at the same temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water.

-

The desired diastereomer is precipitated from the reaction mixture and collected by filtration.

-

The chiral auxiliary is removed under acidic conditions (e.g., HCl in methanol) to yield the corresponding chiral amine hydrochloride salt.

III. Biological Applications and Signaling Pathways

Chiral difluorophenyl ethanamines have emerged as promising scaffolds for the development of inhibitors targeting key enzymes implicated in various diseases, including Alzheimer's disease and cancer.

BACE1 Inhibition in Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β (Aβ) peptides.[5] Several studies have explored chiral difluorophenyl ethanamine derivatives as potent BACE1 inhibitors.[6] The difluorophenyl moiety can engage in favorable interactions within the enzyme's active site, while the chiral ethanamine backbone allows for precise positioning to maximize inhibitory activity.

The diagram above illustrates the amyloidogenic pathway where BACE1 cleaves the amyloid precursor protein (APP). Chiral difluorophenyl ethanamine inhibitors are designed to block the active site of BACE1, thereby preventing the initial cleavage of APP and subsequent formation of neurotoxic Aβ plaques.

EGFR Inhibition in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8][9][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. Chiral difluorophenyl ethanamine derivatives have been investigated as potential EGFR inhibitors.[11]

This diagram depicts the activation of the EGFR signaling cascade upon ligand binding, leading to downstream activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Chiral difluorophenyl ethanamine inhibitors can block this pathway by competing with ATP for the kinase domain of EGFR, thus preventing its activation.

IV. Conclusion

Chiral difluorophenyl ethanamines represent a privileged scaffold in modern drug discovery. The continued development of efficient and highly stereoselective synthetic methods is crucial for exploring the full potential of this compound class. The examples of BACE1 and EGFR inhibition highlight the versatility of this motif in targeting diverse and challenging biological targets. Future research will undoubtedly uncover new applications and refine the synthetic strategies for these promising molecules, paving the way for the development of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of (R)-1-(3,5-Difluorophenyl)ethanamine in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral primary amine that has emerged as a significant building block in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Beyond its role as a chiral synthon, its structural motifs are pertinent to the field of organocatalysis. This technical guide provides an in-depth analysis of the putative mechanism of action of (R)-1-(3,5-Difluorophenyl)ethanamine and structurally similar chiral primary amines when employed as organocatalysts in asymmetric synthesis. By examining the fundamental principles of enamine and iminium ion catalysis, this document elucidates how the stereochemical information from the catalyst is transferred to the substrate, leading to the formation of a single enantiomer of the product with high fidelity.

Introduction: The Role of Chiral Amines in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral amines are a prominent class of organocatalysts, capable of activating substrates through the formation of transient, reactive intermediates.[1][2][3] Primary chiral amines, such as (R)-1-(3,5-Difluorophenyl)ethanamine, are particularly versatile. They can participate in two principal modes of activation: enamine catalysis and iminium ion catalysis.[1][2] The strategic placement of a chiral center adjacent to the amine functionality allows for effective stereochemical control during the catalytic cycle.

The 3,5-difluorophenyl group in the target molecule is significant. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the amine and the stability of the intermediates, while the steric bulk of the entire substituent plays a crucial role in the enantiofacial discrimination of the substrate.

The Dual Catalytic Cycles of Chiral Primary Amines

The catalytic utility of (R)-1-(3,5-Difluorophenyl)ethanamine and its analogs is predicated on their ability to reversibly form chiral enamines or iminium ions with carbonyl-containing substrates.

Enamine Catalysis: Activating the α-Position

In enamine catalysis, the chiral primary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon susceptible to attack by an electrophile.

The general workflow for enamine catalysis is as follows:

-

Enamine Formation: The chiral primary amine condenses with a carbonyl compound, eliminating a molecule of water to form a chiral enamine.

-

Nucleophilic Attack: The enamine, acting as a nucleophile, attacks an electrophile. The stereochemistry of this step is directed by the chiral scaffold of the catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral amine catalyst.

Caption: Generalized workflow for enamine catalysis.

Iminium Ion Catalysis: Activating the β-Position

For α,β-unsaturated aldehydes and ketones, chiral primary amines can act via iminium ion catalysis. In this mode, the formation of a chiral iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating the β-position for nucleophilic attack.

The steps in iminium ion catalysis are:

-

Iminium Ion Formation: The chiral primary amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

-

Nucleophilic Addition: A nucleophile attacks the electrophilic β-carbon of the iminium ion. The chiral environment around the iminium ion dictates the facial selectivity of the attack.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to release the β-functionalized product and regenerate the catalyst.

Caption: Generalized workflow for iminium ion catalysis.

Applications and Quantitative Data

Chiral primary amines are effective catalysts for a range of asymmetric transformations. While specific data for (R)-1-(3,5-Difluorophenyl)ethanamine as a catalyst is not extensively published, we can infer its potential performance from studies on structurally related primary amine catalysts in key reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction. Chiral primary amines can catalyze the reaction between a ketone and an aldehyde via an enamine intermediate.

| Catalyst Structure (Analog) | Ketone | Aldehyde | Yield (%) | ee (%) | Reference |

| Chiral α-amino amide | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 98 (anti) | Generic Data |

| Cinchona-derived primary amine | Acetone | Benzaldehyde | 88 | 92 (syn) | [4] |

Asymmetric Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated carbonyls is a fundamental reaction in organic synthesis. This can be catalyzed by chiral primary amines through iminium ion activation.

| Catalyst Structure (Analog) | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |

| Chiral primary amine thiourea | Nitromethane | Chalcone | 92 | 95 | Generic Data |

| Diarylprolinol silyl ether | Thiophenol | Cyclohexenone | 99 | 91 | Generic Data |

Experimental Protocols

The following represents a generalized experimental protocol for a chiral primary amine-catalyzed asymmetric reaction, which can be adapted for use with (R)-1-(3,5-Difluorophenyl)ethanamine.

General Procedure for an Asymmetric Michael Addition

-

Catalyst Preparation: To a solution of the α,β-unsaturated aldehyde/ketone (1.0 mmol) in an appropriate solvent (e.g., CH₂Cl₂, Toluene, 2.0 mL) at room temperature is added the chiral primary amine catalyst (0.1 mmol, 10 mol%).

-

Acid Co-catalyst: An acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%) is often added to facilitate iminium ion formation and catalyst turnover.

-

Reaction Initiation: The mixture is stirred for 10 minutes, then cooled to the desired temperature (e.g., 0 °C, -20 °C).

-

Nucleophile Addition: The nucleophile (1.2 mmol) is added dropwise to the reaction mixture.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Caption: A typical experimental workflow for asymmetric organocatalysis.

Conclusion

(R)-1-(3,5-Difluorophenyl)ethanamine embodies the core principles of chiral primary amine organocatalysis. Its potential to operate through both enamine and iminium ion pathways makes it a versatile tool for asymmetric synthesis. The stereoelectronic properties of the 3,5-difluorophenyl substituent are critical for inducing high levels of stereoselectivity. For researchers in drug development and other scientific fields, understanding these fundamental mechanisms is key to designing novel synthetic routes to enantiomerically pure molecules. Further investigation into the specific catalytic applications of (R)-1-(3,5-Difluorophenyl)ethanamine is warranted and promises to yield valuable insights and methodologies for asymmetric synthesis.

References

A Technical Guide to Sourcing High-Purity (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of high-purity chiral intermediates is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics. This guide provides an in-depth overview of commercial suppliers for high-purity (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Furthermore, this document outlines the essential quality control parameters and a robust supplier qualification workflow to aid in the selection of a reliable source for this critical raw material.

Commercial Suppliers and Product Specifications

The availability of this compound (CAS: 321318-28-9) is spread across a variety of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. The purity of the commercially available material is a key consideration, with most suppliers offering grades from 95% to over 98%. For research and development purposes, particularly in the pharmaceutical industry, a purity of ≥98% is often required. Below is a summary of publicly available information from various suppliers. It is important to note that the provided data is for informational purposes and should be verified with the supplier directly. Requesting a certificate of analysis (CoA) is a mandatory step before purchase.

| Supplier Category | Exemplary Suppliers | Stated Purity | Analytical Data Availability |

| Chemical Marketplaces | LookChem[1], Echemi | 95% to >99% (Varies by listing) | Often general; specific CoAs must be requested |

| Specialty Chemical Suppliers | Amadis Chemical[2], CymitQuimica[3], Fluorochem[3] | 97% to 98%[2][3] | NMR, CNMR, HPLC, LC-MS data may be available upon request[2] |

| Life Science and Research Chemical Suppliers | American Custom Chemicals Corporation, SynQuest Laboratories, TRC | 95% to 98% | CoAs typically available |

Quality Control and Analytical Methodologies

Ensuring the chemical and chiral purity of this compound is paramount for its application in pharmaceutical synthesis.[] The quality control of such chiral intermediates involves a suite of analytical techniques to confirm identity, quantify impurities, and determine the enantiomeric excess (e.e.).[5]

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides information on chemical purity.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing chemical purity.[6]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining the enantiomeric purity (enantiomeric excess) of the material.[][6]

-

Supercritical Fluid Chromatography (SFC): An alternative to chiral HPLC for enantiomeric separation.

Experimental Protocols

While specific analytical methods are proprietary to each supplier, the following sections provide representative protocols for the analysis of chiral amines, which can be adapted for this compound.

General Protocol for Chiral HPLC Analysis

The enantiomeric purity of 1-phenylethylamine derivatives can be determined by chiral HPLC. The following is a generalized method based on common practices for similar compounds.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC) is often effective for the separation of chiral amines.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) can improve peak shape and resolution.

Example Chromatographic Conditions (based on a patent for a similar compound)[7]:

-

Column: Crown ether derivative-coated silica gel packed column (5 µm particle size).

-

Mobile Phase: Perchloric acid aqueous solution (pH=1.0)/acetonitrile (50:50 v/v).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

System Suitability: A solution containing both the (R) and (S) enantiomers (racemic mixture) should be injected to ensure adequate resolution between the two peaks.

Protocol for Chiral Derivatization for HPLC Analysis

In cases where direct chiral separation is challenging, derivatization with a chiral agent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral HPLC column.

Principle: The racemic amine is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography.

Example Derivatization Protocol:

-

Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), in an appropriate solvent (e.g., acetone).

-

Derivatization Reaction: To a solution of this compound in a suitable buffer, add the FLEC solution and allow the reaction to proceed to completion.

-

HPLC Analysis: Analyze the resulting diastereomeric mixture using a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

Supplier Qualification Workflow

For professionals in the pharmaceutical industry, a robust supplier qualification process is not just a recommendation but a regulatory expectation.[8][9][10] The following workflow outlines a systematic approach to selecting and qualifying a supplier for a critical raw material like this compound.

Caption: Supplier Qualification Workflow for Critical Raw Materials.

Conclusion

The selection of a commercial supplier for high-purity this compound requires a diligent and systematic approach. For researchers and drug development professionals, this involves not only identifying potential suppliers but also rigorously evaluating their products and quality systems. By implementing a thorough supplier qualification process and understanding the key analytical methodologies for purity assessment, organizations can mitigate risks to their research and development timelines and ensure the quality and consistency of their final drug product.

References

- 1. (R)-1-(3,5-DIFLUOROPHENYL)ETHANAMINE-HCl|lookchem [lookchem.com]

- 2. This compound,321318-28-9-Amadis Chemical [amadischem.com]

- 3. This compound [cymitquimica.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. skpharmteco.com [skpharmteco.com]

- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 8. simplerqms.com [simplerqms.com]

- 9. propharmagroup.com [propharmagroup.com]

- 10. qualityfwd.com [qualityfwd.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-1-(3,5-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, exhibiting undesirable side effects. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral resolving agent that has proven effective in the separation of enantiomers of various racemic acids. The presence of the difluoro-substituted phenyl ring can influence the stability and crystallization properties of the resulting diastereomeric salts, potentially leading to efficient and high-yield resolutions. These application notes provide a detailed protocol for the chiral resolution of racemic acids using (R)-1-(3,5-Difluorophenyl)ethanamine, including a specific example with a mandelic acid derivative and a general procedure adaptable to other racemic acids.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-1-(3,5-Difluorophenyl)ethanamine, to form two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. These diastereomeric salts can then be separated based on differences in their solubility through fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from the solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the acid can be recovered from the isolated diastereomeric salt by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent.

Figure 1: General workflow for chiral resolution.

Experimental Protocols

Materials and Equipment

-

Racemic carboxylic acid

-

(R)-1-(3,5-Difluorophenyl)ethanamine

-

Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)

-

Hydrochloric acid (HCl) or other strong acid

-

Sodium hydroxide (NaOH) or other strong base

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Crystallization dish

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Polarimeter for measuring optical rotation

-

Chiral HPLC or GC for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.)

Protocol 1: Resolution of Racemic 3-Chloro-5-difluoro-methoxy Mandelic Acid

This protocol is based on a patented procedure and serves as a specific example of the application of (R)-1-(3,5-Difluorophenyl)ethanamine.

1. Diastereomeric Salt Formation and Crystallization:

-

In a suitable reaction vessel, combine the racemic 3-chloro-5-difluoro-methoxy mandelic acid and (D)-proline amide (as an alternative chiral amine, showcasing the adaptability of the general principle) in ethyl acetate saturated with water (approximately 8.1% water in ethyl acetate).

-

Heat the mixture to reflux and stir for 10 minutes.

-

The resulting thin suspension is then cooled to 23°C over a period of 13 hours, followed by further cooling to 18°C over 40 minutes.

-

Collect the precipitated salt by filtration and wash with ethyl acetate (3 x 30 ml).

2. Recovery of the Resolved Mandelic Acid Derivative:

-

Dissolve a sample of the isolated salt in a 1:1 mixture of 1 M HCl and ethyl acetate.

-

Separate the organic layer, concentrate it to dryness, and analyze by chiral HPLC to determine the enantiomeric excess of the (R)-3-chloro-5-difluoro-methoxy mandelic acid.

Table 1: Quantitative Data for the Resolution of 3-Chloro-5-difluoro-methoxy Mandelic Acid

| Parameter | Value |

| Racemic Acid | 3-chloro-5-difluoro-methoxy mandelic acid |

| Resolving Agent | (D)-proline amide |

| Solvent | Ethyl acetate with ~8% water |

| Yield of Diastereomeric Salt | Not specified |

| Enantiomeric Excess (e.e.) of Resolved Acid | High degree of purity |

Note: This example uses (D)-proline amide. The same principle applies when using (R)-1-(3,5-Difluorophenyl)ethanamine, though optimal conditions may vary.

Protocol 2: General Procedure for the Resolution of Racemic Carboxylic Acids

This general protocol is adapted from established methods for chiral resolution using structurally similar resolving agents like (R)-1-phenylethanamine and can be optimized for various racemic acids.

1. Solvent Screening (Small Scale):

-

In separate small vials, dissolve approximately 100 mg of the racemic acid in 1-2 mL of various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Add 0.5 equivalents of (R)-1-(3,5-Difluorophenyl)ethanamine to each vial.

-

Heat the vials gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

-

Observe the formation of crystalline precipitate. The ideal solvent will yield a good quantity of crystalline material.

2. Diastereomeric Salt Formation and Crystallization (Preparative Scale):

-

In a reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent with gentle heating.

-

In a separate container, dissolve (R)-1-(3,5-Difluorophenyl)ethanamine (0.5 - 1.0 equivalents) in a minimal amount of the same solvent.

-

Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. For improved yield, the mixture can be further cooled in an ice bath or refrigerator for several hours or overnight.

-

Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals. The diastereomeric excess (d.e.) of the salt can be determined at this stage by NMR or by liberating the acid and analyzing by chiral HPLC/GC.

3. Recrystallization for Purity Enhancement (Optional):

-

If the initial diastereomeric excess is not satisfactory, the isolated salt can be recrystallized from the same or a different solvent system to improve its purity.

4. Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Acidify the aqueous layer by the dropwise addition of a strong acid (e.g., 2 M HCl) until the pH is approximately 1-2.

-

Stir the mixture until all the solid has dissolved and the resolved carboxylic acid has partitioned into the organic layer.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

-

Determine the yield and enantiomeric excess (e.e.) of the resolved acid.

5. Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the acidification step contains the hydrochloride salt of (R)-1-(3,5-Difluorophenyl)ethanamine.

-

Basify the aqueous solution with a strong base (e.g., 2 M NaOH) to a pH of approximately 12-13.

-

Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) (2-3 times).

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to recover the (R)-1-(3,5-Difluorophenyl)ethanamine.

Figure 2: Detailed experimental workflow.

Data Presentation

The following table provides a template for summarizing the results of chiral resolution experiments with different racemic acids. Researchers should populate this table with their experimental data to facilitate comparison and optimization.

Table 2: Summary of Chiral Resolution of Various Racemic Acids with (R)-1-(3,5-Difluorophenyl)ethanamine

| Racemic Acid | Solvent System | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e.) (%) |

| Example Acid A | e.g., Ethanol | e.g., 1:0.5 | Data | Data | Data | Data |

| Example Acid B | e.g., Isopropanol | e.g., 1:0.6 | Data | Data | Data | Data |

| Example Acid C | e.g., Acetonitrile | e.g., 1:1 | Data | Data | Data | Data |

Conclusion

The protocol described provides a robust framework for the chiral resolution of racemic carboxylic acids using (R)-1-(3,5-Difluorophenyl)ethanamine. The success of the resolution is highly dependent on the specific racemic acid and the careful optimization of experimental parameters, particularly the choice of solvent and the crystallization conditions. By following the outlined procedures for screening and preparative scale resolution, researchers and drug development professionals can effectively separate enantiomers, a crucial step in the production of enantiomerically pure compounds. The ability to recover and recycle the chiral resolving agent adds to the economic viability of this method for large-scale applications.

Application Notes and Protocols for the Use of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride as a Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride as a chiral resolving agent for the separation of enantiomers of racemic carboxylic acids. This method is particularly relevant in pharmaceutical development and chemical synthesis where the isolation of a single enantiomer is critical for therapeutic efficacy and safety.

Introduction

Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers.[1][2] The process involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] this compound is a chiral amine that can be used as a resolving agent for racemic carboxylic acids. The presence of the difluorophenyl group can influence the crystal packing of the resulting diastereomeric salts, potentially leading to efficient separation.

Principle of Chiral Resolution

The fundamental principle involves the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] When a racemic carboxylic acid, (R/S)-Acid, is reacted with (R)-1-(3,5-Difluorophenyl)ethanamine, two diastereomeric salts are formed:

-

(R)-Acid · (R)-Amine

-

(S)-Acid · (R)-Amine

These diastereomeric salts can then be separated based on differences in their solubility in a carefully selected solvent system. One diastereomer will preferentially crystallize, allowing for its isolation by filtration. Subsequently, the pure enantiomer of the carboxylic acid can be regenerated from the isolated diastereomeric salt.

Hypothetical Application: Resolution of Racemic Ibuprofen

To illustrate the application of this compound, a hypothetical protocol for the resolution of racemic ibuprofen is presented below. Please note that the following data is representative and should be optimized for specific experimental conditions.

Data Presentation

The following table summarizes the hypothetical results for the resolution of racemic ibuprofen using this compound.

| Parameter | Value |

| Racemic Carboxylic Acid | (R/S)-Ibuprofen |

| Resolving Agent | (R)-1-(3,5-Difluorophenyl)ethanamine |

| Molar Ratio (Acid:Amine) | 1:0.5 |

| Solvent | Ethanol |

| Crystallization Temperature | 4 °C |

| Yield of Diastereomeric Salt | 35% (based on initial racemate) |

| Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | >98% |

Experimental Workflow

The general workflow for the chiral resolution process is depicted in the following diagram.

Caption: Workflow for Chiral Resolution.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound as a resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Objective: To form and crystallize the diastereomeric salt of a racemic carboxylic acid with (R)-1-(3,5-Difluorophenyl)ethanamine.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Sodium hydroxide (to liberate the free amine)

-

A range of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile)

-

Standard laboratory glassware

Procedure:

-

Liberation of the Free Amine: Dissolve this compound in water and add a stoichiometric amount of a base (e.g., 1M NaOH) to liberate the free amine. Extract the free amine into a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a chosen solvent with gentle heating.

-

In a separate flask, dissolve the liberated (R)-1-(3,5-Difluorophenyl)ethanamine (0.5-1.0 equivalent) in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling (e.g., in an ice bath or refrigerator) may be necessary.

-

If crystallization does not occur, try concentrating the solution or adding an anti-solvent. Screening of different solvents is highly recommended.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum.

Protocol 2: Regeneration of the Pure Enantiomer

Objective: To liberate the enantiomerically pure carboxylic acid from the isolated diastereomeric salt.

Materials:

-

Isolated diastereomeric salt

-

Aqueous acid solution (e.g., 1M HCl)

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent.

-

Acidify the aqueous layer by dropwise addition of the acid solution until the pH is acidic (typically pH 1-2). This will protonate the carboxylic acid and deprotonate the resolving agent.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

Objective: To determine the enantiomeric purity of the resolved carboxylic acid.

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a chiral compound.

General Procedure:

-

Prepare a standard solution of the racemic carboxylic acid.

-

Prepare a solution of the resolved carboxylic acid.

-

Inject the samples onto a suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Use a mobile phase that provides good separation of the two enantiomers (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid).

-

Determine the peak areas for each enantiomer in the chromatograms.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Relationship Diagram

The logical steps involved in developing a chiral resolution process are outlined below.

Caption: Process Development Logic.

Conclusion

This compound is a viable resolving agent for the separation of racemic carboxylic acids. Successful resolution is highly dependent on the empirical optimization of experimental parameters, including the choice of solvent, the molar ratio of the resolving agent, and the crystallization temperature. The protocols and guidelines provided herein offer a solid foundation for researchers to develop efficient and scalable chiral resolution processes.

References

Application Notes and Protocols for Catalytic Asymmetric Hydrogenation with Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for catalytic asymmetric hydrogenation utilizing chiral amines. This powerful technique is instrumental in the synthesis of enantiomerically enriched compounds, which are crucial building blocks for pharmaceuticals and other fine chemicals. The protocols outlined below are based on established methodologies and offer a starting point for the development of highly selective transformations.

Introduction

Catalytic asymmetric hydrogenation is a fundamental and atom-economical method for the stereoselective synthesis of chiral molecules.[1][2] The use of chiral amines, either as ligands for transition metal catalysts or as organocatalysts, has emerged as a highly effective strategy for the enantioselective reduction of prochiral substrates such as imines and ketones.[1][2] Chiral amines are pivotal in creating a chiral environment around the metal center, which enables the differentiation between the two enantiotopic faces of the substrate, leading to the formation of one enantiomer in excess.[2] This methodology is widely applied in the pharmaceutical industry for the synthesis of chiral amines and alcohols, which are common structural motifs in drug molecules.[1]

Transition metal catalysts based on iridium, rhodium, and ruthenium, in combination with chiral diamine or phosphine-amine ligands, have demonstrated remarkable efficiency and enantioselectivity in these reactions.[1][2][3][4] The choice of metal, ligand, solvent, and other reaction parameters is critical for achieving high yields and enantiomeric excess (ee).

Experimental Setups and Key Parameters

The success of a catalytic asymmetric hydrogenation reaction is highly dependent on the careful control of several experimental parameters. A typical experimental setup involves the reaction of a prochiral substrate with hydrogen gas in the presence of a chiral catalyst in a suitable solvent under controlled temperature and pressure.

Key Parameters to Optimize:

-

Catalyst: The choice of the transition metal (e.g., Ir, Rh, Ru) and the chiral amine-containing ligand is the most crucial factor determining the enantioselectivity.[1][2]

-